n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide
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Overview
Description
n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 1-methyl-1,2,4-triazole ring attached to a but-2-ynamide moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1,2,4-triazole with but-2-ynoic acid or its derivatives under appropriate conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole compounds.
Scientific Research Applications
n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, forming stable complexes that can modulate biological activities . Additionally, the compound may interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide is unique due to its specific structural features, including the combination of a triazole ring with a but-2-ynamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-3-4-8(13)9-5-7-10-6-12(2)11-7/h6H,5H2,1-2H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBKIVQIIKJWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NN(C=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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